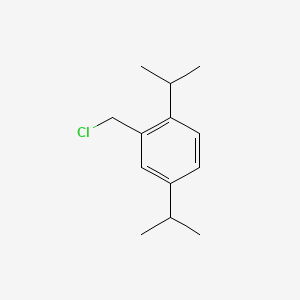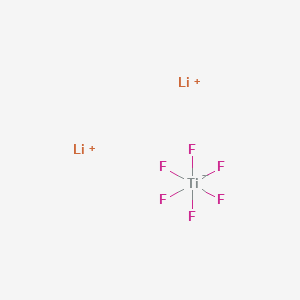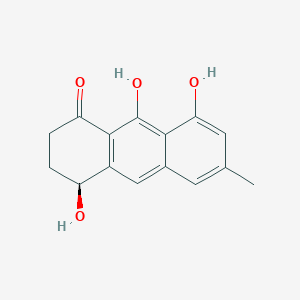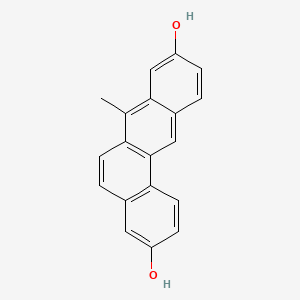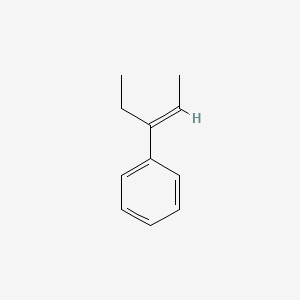
Benzene, (1-ethyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-ethyl-1-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of Benzene, (1-ethyl-1-propenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-ethyl-1-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-ethyl-1-propenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, (1-ethyl-1-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Benzene, (1-ethyl-1-propenyl)- can be compared with other similar compounds such as:
- 3-Phenyl-2-pentene
- 3-Phenyl-3-pentene
- 1-Ethyl-1-propenylbenzene
- 2-pentene, 3-phenyl-
These compounds share similar structural features but differ in the position and nature of the substituents on the benzene ring. The unique combination of ethyl and propenyl groups in Benzene, (1-ethyl-1-propenyl)- gives it distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
4165-86-0 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
[(E)-pent-2-en-3-yl]benzene |
InChI |
InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-9H,4H2,1-2H3/b10-3+ |
InChI-Schlüssel |
WSZVSPSKVZOVQE-XCVCLJGOSA-N |
Isomerische SMILES |
CC/C(=C\C)/C1=CC=CC=C1 |
Kanonische SMILES |
CCC(=CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


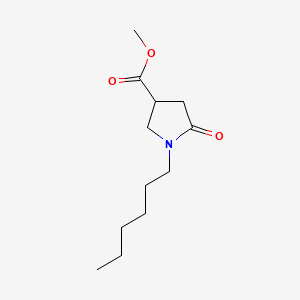
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
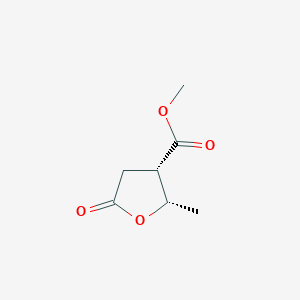

![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
